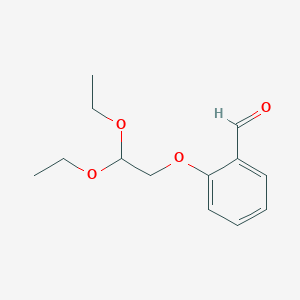

2-(2,2-Diethoxyethoxy)benzaldehyde

Description

2-(2,2-Diethoxyethoxy)benzaldehyde is a benzaldehyde derivative featuring an ortho-substituted diethoxyethoxy group (–OCH₂CH₂OCH₂CH₃). This compound is primarily utilized as a synthetic intermediate in organic chemistry. For example, it serves as a precursor for fluorophores like BZ-OB, which are used in amyloid plaque detection due to their high signal-to-noise ratio in fluorescence imaging . Its synthesis involves o-alkylation of deacetalized this compound with acetic acid, followed by dehydration . Additionally, it is a key building block in forming macrocyclic compounds, such as benzofuran dimers, via intramolecular aldol condensation .

Properties

IUPAC Name |

2-(2,2-diethoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-9,13H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFQNQCCLWGODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Diethoxyethoxy)benzaldehyde can be synthesized through a two-step, one-pot process involving the use of a stable aluminum hemiaminal as a tetrahedral intermediate. This intermediate protects a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: 2-(2,2-Diethoxyethoxy)benzoic acid.

Reduction: 2-(2,2-Diethoxyethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

2-(2,2-Diethoxyethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Diethoxyethoxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on molecular formulas.

Research Findings and Trends

- Synthetic Utility: The diethoxyethoxy chain in this compound enhances solubility in organic solvents, facilitating its use in multi-step syntheses . In contrast, aminoethoxy derivatives prioritize coordination chemistry .

- Biological Activity : Fluorinated and hydroxylated analogues exhibit enhanced bioactivity, while the target compound is primarily a synthetic tool .

- Market Demand: Phosphino-substituted benzaldehydes dominate industrial markets, whereas ethoxyethoxy derivatives remain niche research chemicals .

Biological Activity

2-(2,2-Diethoxyethoxy)benzaldehyde, a compound with the chemical formula C13H18O4, is a benzaldehyde derivative that has garnered interest in various fields of biological research. This article aims to summarize the current knowledge regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 23145-21-3

- Molecular Weight : 250.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit the following mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.

- Apoptosis Induction : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.

- Enzyme Inhibition : Preliminary findings indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antioxidant Properties

A study evaluating the antioxidant capabilities of various benzaldehyde derivatives found that this compound exhibited significant free radical scavenging activity. The compound's structure allows it to donate electrons effectively, thereby neutralizing reactive oxygen species (ROS) .

Apoptosis Induction

In a study involving human cancer cell lines (e.g., A549 lung cancer cells), this compound was observed to induce apoptosis at concentrations of 5 µM and above. This effect was confirmed through annexin V staining and caspase activation assays . The compound's ability to trigger apoptotic pathways suggests its potential as an anticancer agent.

Enzyme Inhibition

Research has indicated that this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. This inhibition may contribute to its anti-inflammatory properties .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.